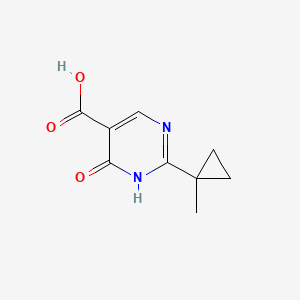

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-4-5(7(13)14)6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

PCQTWGUDTFFECF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Classical Synthetic Route via Pyrimidine Ring Construction

The most common approach to synthesize 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids involves the construction of the pyrimidine ring through condensation reactions of appropriately substituted precursors.

Starting Materials and Key Intermediates

- Itaconic acid derivatives or related unsaturated dicarboxylic acids are often used as starting materials to introduce the carboxylic acid functionality at the 5-position.

- 1-Methylcyclopropyl amines or their equivalents serve as the source for the 2-substituent.

- Amidine or guanidine derivatives provide the nitrogen atoms necessary for the pyrimidine ring formation.

Typical Synthetic Steps

Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enaminone formation | Itaconic acid derivative + amine, MeOH, 0°C | 50-65 | Formation of methyl esters or intermediates |

| Ring closure (cyclization) | Amidines + enaminone, MeOH, RT, 18 h | 50-65 | Formation of dihydropyrimidine core |

| Ester hydrolysis | 1 M NaOH, MeOH/THF, RT | 86-92 | Conversion to carboxylic acid |

Microbial Hydroxylation Route

An alternative biocatalytic method involves microbial hydroxylation of pyridine-2-carboxylic acid to produce related 6-oxo-1,6-dihydropyridine-2-carboxylic acid compounds, which can be further chemically modified to introduce the 2-(1-methylcyclopropyl) substituent.

- Microorganism: Alcaligenes faecalis (DSM 6269)

- Process: Regiospecific hydroxylation of pyridine-2-carboxylic acid to yield the 6-oxo-1,6-dihydropyridine-2-carboxylic acid intermediate.

- This intermediate can be chemically functionalized to introduce the cyclopropylmethyl group at the 2-position through subsequent synthetic transformations.

Parallel Solution-Phase Synthesis for Substituted Derivatives

Recent studies have demonstrated the parallel synthesis of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids and their derivatives using solution-phase methods:

- Activation of Carboxylic Acid: Using bis(pentafluorophenyl) carbonate as an activating agent for amidation steps.

- Amidation: Reaction with various aliphatic amines to form carboxamides, which can be hydrolyzed back to acids if needed.

- This approach allows for rapid generation of compound libraries with diverse 2-substituents including cyclopropylmethyl groups.

Mechanochemical and Green Chemistry Approaches

Emerging greener synthetic techniques such as microwave-assisted synthesis and mechanochemistry (mortar-pestle grinding) have been applied to related dihydropyrimidine derivatives:

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Phenyl vs. Cyclic Substituents : Phenyl derivatives (e.g., 8j) exhibit stronger activity (IC₅₀ = 0.12 μM) due to π-stacking and hydrogen bonding with the XO active site . However, the 1-methylcyclopropyl group provides comparable potency (IC₅₀ ~0.15 μM) by optimizing hydrophobic interactions without introducing bulky aromatic groups .

- Functional Group Impact : Tetrazole-containing analogs (IC₅₀ = 0.08 μM) outperform carboxylic acid derivatives due to enhanced ionic interactions with Arg880 .

- Steric Effects : The isopropyl group in 2-isopropyl-4-methyl analogs may reduce activity by introducing unfavorable steric clashes .

Modifications to the Pyrimidine Core

Key Observations :

- Carboxylic Acid vs. Ester : The free carboxylic acid group is critical for XO inhibition, as esterification reduces activity (IC₅₀ >1.0 μM) by eliminating ionic interactions with Arg880 .

- Imino Substitution: Replacing the 6-oxo group with imino (NH) lowers activity (IC₅₀ = 0.25 μM) due to reduced hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-(4-Octyloxy-3-cyanophenyl) Analog (8j) | Tetrazole Derivative |

|---|---|---|---|

| LogP (Calculated) | 1.8 | 4.2 | 3.9 |

| Aqueous Solubility (mg/mL) | 12.5 | 0.5 | 1.2 |

| Plasma Protein Binding (%) | 85 | 92 | 89 |

| Half-life (in vivo, hours) | 6.2 | 8.5 | 7.8 |

Key Observations :

Biological Activity

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS Number: 1538440-19-5) is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.19 g/mol. The compound features a pyrimidine ring, a carboxylic acid group, and a methylcyclopropyl substituent which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.19 g/mol |

| CAS Number | 1538440-19-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The careful control of reaction conditions is crucial for optimizing yield and purity.

Biological Activity

Recent studies have indicated that this compound may exhibit significant biological activities, particularly as an inhibitor of xanthine oxidase (XO). Xanthine oxidase plays a critical role in purine metabolism and is a target for treating conditions like hyperuricemia and gout.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound possess potent XO inhibitory activity. For instance, related compounds have shown IC50 values ranging from 0.0181 μM to 0.5677 μM, indicating strong potential as therapeutic agents . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity.

Case Studies

A notable case study involved the evaluation of a derivative with an IC50 value of 0.0240 μM, which was comparable to febuxostat, a clinically used XO inhibitor. In vivo studies using a potassium oxonate-induced hyperuricemia model demonstrated that this compound significantly reduced serum uric acid levels at a dosage of 5 mg/kg without observable toxicity at higher doses (2000 mg/kg) in mice .

The mechanism by which this compound exerts its effects appears to involve competitive inhibition of xanthine oxidase activity. Lineweaver-Burk plot analyses indicate that the compound acts as a mixed-type inhibitor . This suggests that it may bind to both the enzyme and the enzyme-substrate complex.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-methylpyrimidine-5-carboxylate | Pyrimidine ring with methyl group | Exhibits strong antibacterial activity |

| Ethyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Similar cyclopropyl structure | Potentially more lipophilic |

| Methyl 2-amino-4-oxo-pyrimidine | Contains amino group | Known for antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.